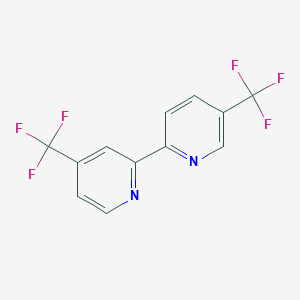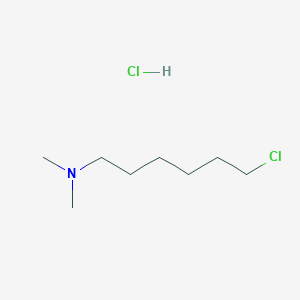
4,4'-Di(trifluoromethyl)-2,2'-bipyridyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl is a fluorinated bipyridine derivative known for its unique chemical properties and applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in organic synthesis, catalysis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl typically involves the trifluoromethylation of bipyridine derivatives. One common method is the radical trifluoromethylation, where trifluoromethyl radicals are generated and reacted with bipyridine under specific conditions . This process often requires the use of catalysts such as iridium or ruthenium complexes .
Industrial Production Methods
Industrial production methods for 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl may involve large-scale trifluoromethylation reactions using cost-effective and efficient catalytic systems. The use of non-precious metal catalysts, such as iron or cobalt, has been explored to reduce production costs and improve sustainability .
化学反応の分析
Types of Reactions
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of functionalized bipyridines .
科学的研究の応用
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl has numerous applications in scientific research:
作用機序
The mechanism of action of 4,4’-Di(trifluoromethyl)-2,2’-bipyridyl involves its interaction with molecular targets through coordination and binding. The trifluoromethyl groups enhance its ability to form stable complexes with metals, which can then participate in various catalytic processes. The pathways involved often include electron transfer and radical formation, depending on the specific reaction conditions .
類似化合物との比較
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with tert-butyl groups instead of trifluoromethyl groups.
2,2’-Bipyridine: The parent compound without any substituents.
4,4’-Di(trifluoromethyl)-diphenyl disulfide: Another fluorinated compound with similar applications.
Uniqueness
4,4’-Di(trifluoromethyl)-2,2’-bipyridyl is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring robust and reactive ligands .
特性
分子式 |
C12H6F6N2 |
|---|---|
分子量 |
292.18 g/mol |
IUPAC名 |
4-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-3-4-19-10(5-7)9-2-1-8(6-20-9)12(16,17)18/h1-6H |
InChIキー |
CAACAJYVMHQNDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)









![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
